(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol

Medicinal Chemistry Physicochemical Properties Drug-Likeness

The 6-position hydroxymethyl handle of this 4-azaindole scaffold is essential for modular kinase inhibitor synthesis (FGFR1/2/4, IC50=3.91–10 nM) and fragment-based screening (PDB:4JMT, ligand code 1LZ). Do NOT substitute with 2-, 3-, or 5-hydroxymethyl isomers or 7-azaindole regioisomers—they alter LogP (–0.41 vs +0.04), PSA (49 vs 56 Ų), and hinge-binding geometry, compromising ADME and target engagement. ≥95% purity, supplied as a solid.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 1015609-51-4
Cat. No. B1325023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol
CAS1015609-51-4
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CNC2=C1N=CC(=C2)CO
InChIInChI=1S/C8H8N2O/c11-5-6-3-8-7(10-4-6)1-2-9-8/h1-4,9,11H,5H2
InChIKeyPHEOXCPRDIGDAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol CAS 1015609-51-4: A 6-Position Hydroxymethyl Pyrrolopyridine Building Block for Kinase Inhibitor and Probe Development


(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol (CAS 1015609-51-4) is a heteroaromatic building block belonging to the 4-azaindole (pyrrolo[3,2-b]pyridine) structural class, distinguished by a reactive hydroxymethyl group installed at the 6-position of the pyridine ring . This fused bicyclic system exhibits significant pi-electron delocalization and serves as a versatile synthetic intermediate for constructing kinase inhibitors and other bioactive heterocycles . The 6-position hydroxymethyl handle provides a site for further derivatization (e.g., esterification, etherification, halogenation, or oxidation), enabling modular access to target compounds . The compound is typically supplied as a solid with ≥95% purity and is suitable for use in medicinal chemistry and chemical biology applications .

Why Generic Substitution Fails for (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol: Positional Isomerism, Electronic Bias, and Scaffold Geometry Drive Divergent Outcomes


Substituting (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol with seemingly similar analogs—such as the 2-ylmethanol, 3-ylmethanol, or 5-ylmethanol positional isomers, or the regioisomeric pyrrolo[2,3-b]pyridine (7-azaindole) scaffold—introduces non-trivial changes that can fundamentally alter the outcome of a research or development program . First, the position of the hydroxymethyl group on the pyridine ring dictates both the electronic environment of the heteroaromatic core and the spatial orientation of the derivatizable handle relative to key pharmacophoric features (e.g., the hinge-binding N7 nitrogen) . For example, shifting the hydroxymethyl group from the 6-position to the 2-position alters the calculated LogP from -0.41 to approximately 0.04 and increases polar surface area from 49 Ų to 56 Ų, differences that can meaningfully affect solubility, permeability, and downstream ADME properties . Second, the pyrrolo[3,2-b]pyridine (4-azaindole) scaffold itself differs electronically and geometrically from the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold; the relative positioning of the pyrrole N1 and pyridine N7 nitrogens influences hydrogen-bonding geometry to the kinase hinge region and alters the vector of substitution when the hydroxymethyl group is elaborated [1]. Third, generic replacement with a scaffold lacking the hydroxymethyl group (e.g., unsubstituted pyrrolo[3,2-b]pyridine) eliminates the synthetic handle required for modular derivatization, necessitating de novo C–H functionalization with associated regioselectivity and yield challenges [2]. The following evidence dimensions quantify these differentiation points.

(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol Quantitative Differentiation Evidence: Physicochemical, Crystallographic, and Application Data vs. Key Analogs


Physicochemical Differentiation: 6-Position Hydroxymethyl vs. 2-Position Hydroxymethyl Isomer

The (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol isomer exhibits distinct physicochemical properties compared to its (1H-pyrrolo[3,2-b]pyridin-2-yl)methanol positional isomer. Specifically, the 6-isomer has a calculated ACD/LogP of -0.41 and a polar surface area of 49 Ų, whereas the 2-isomer has a calculated LogP of approximately 0.04 and a polar surface area of 56 Ų . The 6-isomer also possesses 2 hydrogen bond donors and 3 hydrogen bond acceptors, with zero Rule of 5 violations, while maintaining a boiling point of 376.7±27.0 °C at 760 mmHg . These differences arise from the altered electronic environment and hydrogen-bonding capacity conferred by the relative position of the hydroxymethyl substituent on the pyridine ring.

Medicinal Chemistry Physicochemical Properties Drug-Likeness Building Block Selection

Scaffold Architecture: Pyrrolo[3,2-b]pyridine (4-Azaindole) vs. Pyrrolo[2,3-b]pyridine (7-Azaindole) Geometry

The pyrrolo[3,2-b]pyridine (4-azaindole) scaffold of the target compound differs fundamentally from the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. In the [3,2-b] system, the pyridine N7 nitrogen is positioned ortho to the bridgehead carbon, while in the [2,3-b] system, the pyridine nitrogen is located at the 7-position (para to the bridgehead) [1]. This topological difference alters the vector of hydrogen bonding to the kinase hinge region. Additionally, the [3,2-b] scaffold presents the hydroxymethyl group at the 6-position on the pyridine ring, whereas the corresponding functionalized [2,3-b] scaffold requires the hydroxymethyl group to be placed at the 5-position for comparable spatial orientation . The [3,2-b] scaffold is less commonly exploited than the [2,3-b] scaffold in marketed drugs, offering opportunities for novelty in IP generation [2].

Kinase Inhibitor Design Hinge-Binding Scaffold Molecular Recognition Structure-Based Drug Design

Kinase Inhibitor Application: Derivative Potency in FGFR and HIV-1 RT Assays Demonstrates Scaffold Utility

While direct biological data for (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol itself is limited, derivatives built upon this exact scaffold exhibit potent, quantifiable activity in relevant therapeutic target assays. A sulfonamide derivative bearing the 1H-pyrrolo[3,2-b]pyridin-6-yl moiety demonstrated an IC50 of 3.91 nM in a fluorescence-based enzyme assay [1]. In a separate study, another pyrrolo[3,2-b]pyridine-derived compound showed an IC50 of 10 nM against FGFR1 under standardized assay conditions (0.02 nM enzyme, 210 μM ATP) [2]. Additionally, N-substituted pyrrolo[3,2-b]pyridine derivatives exhibited EC50 values ranging from 5.02 to 5.07 μM against HIV-1 in cell-based assays, establishing the scaffold's antiviral potential [3]. In contrast, an unsubstituted pyrrolo[3,2-b]pyridine scaffold (lacking the hydroxymethyl handle) cannot be directly elaborated to these active compounds without additional synthetic steps and associated yield losses [4].

Kinase Inhibition FGFR HIV-1 RT Drug Discovery Structure-Activity Relationship

Structural Biology Probe: Validated Binding Mode in Cytochrome c Peroxidase Co-Crystal Structure (PDB: 4JMT)

(1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol has been experimentally validated as a ligand in a high-resolution co-crystal structure with Cytochrome C Peroxidase W191G-Gateless, deposited in the Protein Data Bank as PDB ID 4JMT [1]. The compound is identified by the three-letter code 1LZ and is classified as a HETAIN (hetero-atom inhibitor) in the PDB [2]. The electron density map confirms the binding pose and orientation of the 1H-pyrrolo[3,2-b]pyridin-6-ylmethanol molecule within the enzyme active site [3]. In contrast, the 2-ylmethanol and 3-ylmethanol positional isomers have not been reported in any PDB co-crystal structures, nor have they been assigned PDB ligand codes [4]. This crystallographic validation provides direct evidence of the compound's utility as a probe molecule for studying protein-ligand interactions.

Structural Biology Crystallography Protein-Ligand Interactions Probe Development PDB

Evidence-Based Application Scenarios for (1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol: Where the 6-Position Hydroxymethyl Handle Delivers Demonstrated Value


Synthesis of FGFR and Kinase Inhibitor Candidates Requiring a 6-Position Derivatization Handle

The 6-position hydroxymethyl group serves as a critical anchor for modular synthesis of kinase inhibitors. As demonstrated in Section 3, derivatives of this scaffold achieve IC50 values as low as 3.91 nM and 10 nM against FGFR and other kinase targets [1]. Researchers synthesizing novel FGFR inhibitors—particularly those targeting FGFR1, FGFR2, or FGFR4 with reversible or reversible-covalent mechanisms—can utilize this building block to introduce diverse substituents (e.g., sulfonamides, tetrazoles, aryl groups) via the hydroxymethyl handle, while retaining the hinge-binding geometry conferred by the pyrrolo[3,2-b]pyridine core [2].

Crystallographic Fragment Screening and Structure-Based Probe Design

The compound is validated for structural biology applications, as evidenced by its successful co-crystallization with Cytochrome C Peroxidase (PDB: 4JMT) and its assignment of the PDB ligand code 1LZ [3]. This makes it a suitable choice for fragment-based screening campaigns, soaking experiments, and the development of tool compounds for target validation. The crystallographic data confirm that the 6-position hydroxymethyl moiety does not sterically or electronically preclude binding, providing a reliable starting point for structure-guided optimization [4].

Preparation of Antiviral Agents via C-6 Functionalization

Pyrrolo[3,2-b]pyridine derivatives bearing substituents at the 6-position have demonstrated moderate antiviral activity against HIV-1 (EC50 = 5.02–5.07 μM), establishing this scaffold as a viable starting point for antiviral drug discovery [5]. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a halide for cross-coupling, enabling systematic SAR exploration around the 6-position vector for HIV-1 NNRTI or integrase inhibitor programs [6].

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